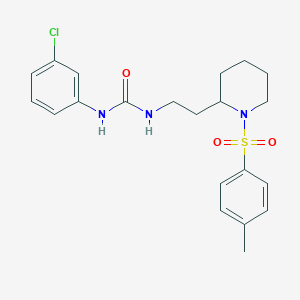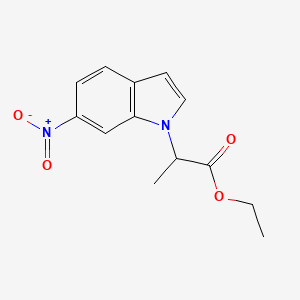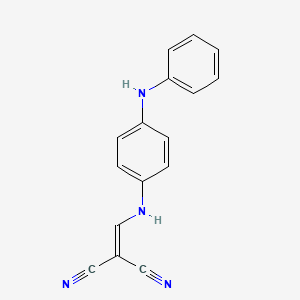
(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a synthetic organic compound. It features a unique structure, marked by two phenylamino groups connected through a methylene bridge to a dicarbonitrile moiety. This compound holds potential in various fields of scientific research due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the nucleophilic substitution reactions of 4-nitrobenzene derivatives, followed by reduction to produce the phenylamino intermediates. The dicarbonitrile component can be introduced through a condensation reaction using a suitable methylene donor.
Industrial Production Methods: Industrial synthesis often incorporates these routes on a larger scale, optimizing yield and purity through precise control of reaction conditions like temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidative cleavage, breaking down into simpler units.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate or other strong oxidizers.
Reduction: Hydrogen gas over palladium or other reducing agents.
Substitution: Halogenating agents or nucleophiles for aromatic substitutions.
Major Products Formed:
Oxidation: Benzene derivatives and dicarbonitrile fragments.
Reduction: Diamines and related compounds.
Substitution: Halogenated aromatics and other substituted derivatives.
科学研究应用
Chemistry: Used as a precursor in organic synthesis, this compound is valuable in creating more complex molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: In biological research, its derivatives may function as enzyme inhibitors or binding agents in various biochemical pathways.
Medicine: Potential medicinal applications include anti-cancer agents, where it interacts with cellular mechanisms to inhibit tumor growth.
Industry: Utilized in the production of dyes and pigments, offering stability and vibrant coloration.
作用机制
Mechanism by Which It Exerts Its Effects: The compound primarily functions through its ability to interact with nucleophiles and electrophiles, facilitating various synthetic transformations. In biological systems, it may disrupt enzyme activity or interfere with DNA replication.
Molecular Targets and Pathways Involved: Targets include enzymes involved in cellular replication, and pathways related to oxidative stress and molecular signaling.
相似化合物的比较
4-(Dimethylamino)phenyl derivatives
4-(Methoxy)phenyl derivatives
4-(Nitrophenyl) derivatives
This compound stands out due to its versatile applications and distinctive structure, making it a valuable asset in various research and industrial domains.
属性
IUPAC Name |
2-[(4-anilinoanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-10-13(11-18)12-19-14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,12,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRGBAKHFXWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
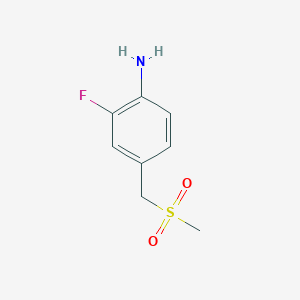
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2891250.png)
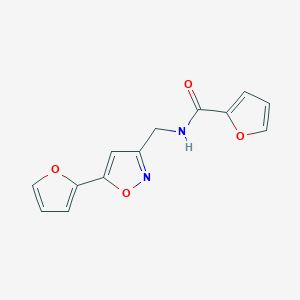
![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)
![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
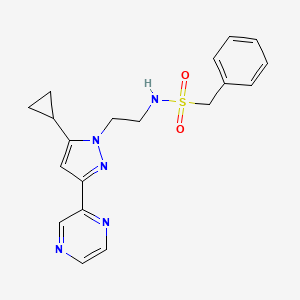
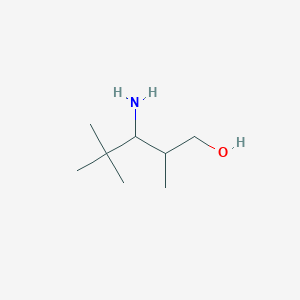
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)
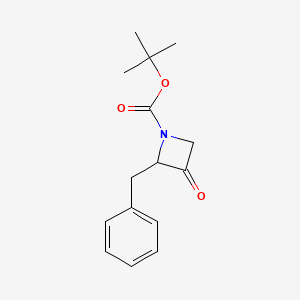
![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)
